molecular formula C9H27AsO4Si3 B101351 Tris(trimethylsilyl) arsorate CAS No. 17921-76-5

Tris(trimethylsilyl) arsorate

Katalognummer: B101351
CAS-Nummer: 17921-76-5
Molekulargewicht: 358.48 g/mol
InChI-Schlüssel: QCVZWLJCTBQLBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(trimethylsilyl) arsorate is an organoarsenic compound characterized by the presence of three trimethylsilyl groups attached to an arsenate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl) arsorate can be synthesized through the reaction of trimethylsilyl chloride with arsenic trioxide in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

As2O3+6Me3SiCl+6C5H5N2As(O-SiMe3)3+6C5H5NHCl\text{As}_2\text{O}_3 + 6 \text{Me}_3\text{SiCl} + 6 \text{C}_5\text{H}_5\text{N} \rightarrow 2 \text{As(O-SiMe}_3\text{)}_3 + 6 \text{C}_5\text{H}_5\text{N}\text{HCl} As2​O3​+6Me3​SiCl+6C5​H5​N→2As(O-SiMe3​)3​+6C5​H5​NHCl

Industrial Production Methods: While specific industrial production methods for tris(trimethylsilyl) arsenate are not well-documented, the synthesis generally involves scaling up the laboratory procedures. This includes ensuring the availability of high-purity reagents and maintaining stringent anhydrous conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of arsenic oxides and other oxidation products.

    Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.

    Substitution: The trimethylsilyl groups can be substituted by other functional groups through nucleophilic substitution reactions. For example, reaction with halides can replace the trimethylsilyl groups with halogen atoms.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Halides such as chlorine or bromine in the presence of a suitable catalyst.

Major Products:

    Oxidation: Arsenic oxides.

    Reduction: Reduced arsenic species.

    Substitution: Halogenated arsenic compounds.

Wissenschaftliche Forschungsanwendungen

Tris(trimethylsilyl) arsorate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tris(trimethylsilyl) arsenate involves the interaction of the trimethylsilyl groups with various molecular targets. The compound can act as a source of arsenic in chemical reactions, facilitating the formation of arsenic-containing products. The trimethylsilyl groups also provide steric protection, influencing the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tris(trimethylsilyl) arsorate is unique due to its specific combination of trimethylsilyl groups and arsenate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as the synthesis of organoarsenic compounds and semiconductor materials.

Eigenschaften

CAS-Nummer

17921-76-5

Molekularformel

C9H27AsO4Si3

Molekulargewicht

358.48 g/mol

IUPAC-Name

tris(trimethylsilyl) arsorate

InChI

InChI=1S/C9H27AsO4Si3/c1-15(2,3)12-10(11,13-16(4,5)6)14-17(7,8)9/h1-9H3

InChI-Schlüssel

QCVZWLJCTBQLBC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C

Kanonische SMILES

C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C

17921-76-5

Synonyme

Arsenic acid tris(trimethylsilyl) ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.